3-Benzyl-4-methylthiazolium Chloride
Overview
Description
3-Benzyl-4-methylthiazolium chloride is a compound that can be associated with thiazolium salts, which are heterocyclic compounds containing sulfur and nitrogen within a five-membered ring structure. These compounds are often used as intermediates in the synthesis of more complex molecules, including various nitrogen-heterocycles, and can exhibit interesting chemical reactivity due to their unique structural features.
Synthesis Analysis
The synthesis of thiazolium salts and related compounds often involves the use of benzyl and methyl groups as substituents. For example, the synthesis of 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles involves a 'Click' reaction and subsequent coordination with ruthenium complexes . Similarly, 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles can be obtained from reactions involving N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride . Although these examples do not directly describe the synthesis of 3-Benzyl-4-methylthiazolium chloride, they provide insight into the types of reactions and starting materials that might be used in its synthesis.
Molecular Structure Analysis
The molecular structure of thiazolium salts is characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of benzyl and methyl groups would influence the electronic distribution and steric hindrance within the molecule. For instance, the molecular structure of benzo-1,2,3-dithiazolium salts and their selenium analogs has been studied, revealing how the substitution of sulfur atoms by selenium can affect the positive charge distribution . These findings can be extrapolated to understand the structural aspects of 3-Benzyl-4-methylthiazolium chloride.
Chemical Reactions Analysis
Thiazolium salts are known to undergo various chemical reactions, including ring cleavage and nucleophilic substitution. For example, 3-Chloro-1,2-benzisothiazolium chlorides can react with N-mono- and N,N-dialkylanilines to yield phenylisothiazolium salts, which can further undergo ring cleavage to form benzophenones . Additionally, the ring cleavage of 1-benzyl-4-phenyl-1,2,4-triazolium chloride has been studied, showing the formation of amidrazones and the kinetics of these reactions . These studies provide a basis for understanding the types of chemical reactions that 3-Benzyl-4-methylthiazolium chloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolium salts are influenced by their molecular structure. The electronic structure, as well as the presence of substituents, can affect properties such as solubility, melting point, and reactivity. For instance, the electronic structures and reactivities of benzo-1,2,3-dithiazolium chlorides have been discussed based on quantum-chemical calculations and PMR spectra . The redox chemistry of benzo-bridged bis(1,2,3-dithiazoles) and their selenium analogs has also been characterized, providing insights into the redox behavior of these compounds . These studies can help infer the properties of 3-Benzyl-4-methylthiazolium chloride.
Scientific Research Applications
Oxidation Processes
3-Benzyl-4-methylthiazolium bromide, a similar compound, is oxidized by dimethyl sulfoxide under anaerobic conditions to yield trace amounts of 3-benzyl-4-methyl-4-thiazolin-2-one. This research suggests potential applications in oxidation reactions and organic synthesis (Sorensen & Ingraham, 1969).
Hydrolysis Reactions
Studies on the hydrolysis of 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium cation in aqueous solution reveal a complex reaction mechanism. This has implications for understanding the chemical behavior of thiazolium compounds in aqueous environments (Heiber-Langer, Winter, & Knoche, 1992).
Synthesis of Benzothiophenes and Isothiazoles
The compound's reactivity has been explored in the synthesis of benzothiophenes and isothiazoles, contributing to the development of novel organic compounds and potential pharmaceuticals (Böshagen & Geiger, 1979).
Photometric Detection of Nitrite
2-Amino-3-hydroxy-4-methylthiazolium chloride reacts with nitrite ions to give a color reaction, which can be used for the photometric detection of nitrite in aqueous solutions. This suggests its application in analytical chemistry (Entenmann, Herter, & Lay, 1976).
Inhibition of Carbonic Anhydrase Isoforms
This compound has been studied for its inhibitory effects on human erythrocyte carbonic anhydrase isozymes, indicating potential biomedical applications in enzyme inhibition studies (Özdemir, Şentürk, & Ekinci, 2013).
Catalysis Studies
The study of its catalytic activities, particularly in benzoin condensation, contributes to the understanding of reaction mechanisms in organic chemistry (White & Leeper, 2001).
properties
IUPAC Name |
3-benzyl-4-methyl-1,3-thiazol-3-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NS.ClH/c1-10-8-13-9-12(10)7-11-5-3-2-4-6-11;/h2-6,8-9H,7H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBNEPNQIDHABT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=[N+]1CC2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90489269 | |
Record name | 3-Benzyl-4-methyl-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90489269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-4-methylthiazolium Chloride | |
CAS RN |
4209-18-1 | |
Record name | 3-Benzyl-4-methyl-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90489269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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